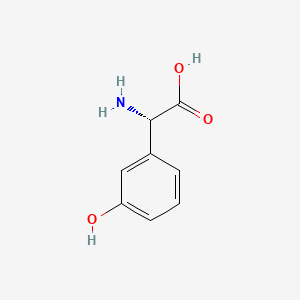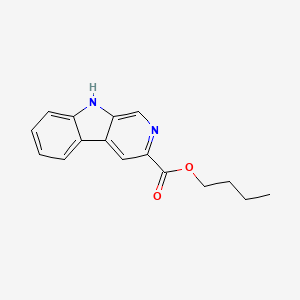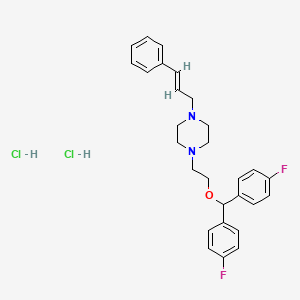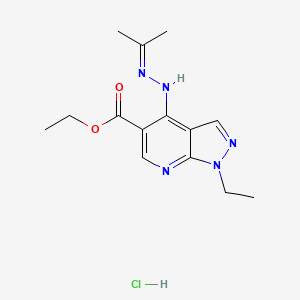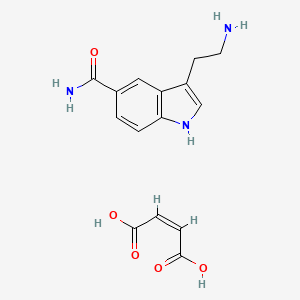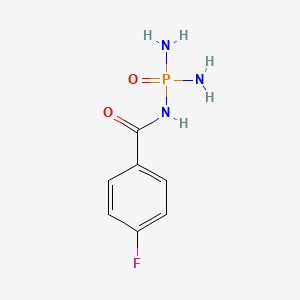
16,16-二甲基前列腺素E2
描述
16,16-Dimethylprostaglandin E2 (16,16-dimethyl PGE2) is a cell-permeable and orally available synthetic PGE2 . It’s a synthetic derivative of prostaglandin E2 that exhibits similar biological activity as PGE2 as an EP receptor agonist both in vitro and in vivo . It is more resistant to PGDH metabolism .
Synthesis Analysis
16,16-Dimethylprostaglandin E2 is a synthetic derivative of prostaglandin E2 . It is supplied in methyl acetate solution at 10 mg/mL .Molecular Structure Analysis
The empirical formula of 16,16-dimethylprostaglandin E2 is C22H36O5 . Its molecular weight is 380.52 .Chemical Reactions Analysis
16,16-Dimethylprostaglandin E2 is a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH), but it is not a substrate for the enzyme .Physical And Chemical Properties Analysis
16,16-Dimethylprostaglandin E2 is supplied as a solution in methyl acetate . It has a solubility of 100 mg/mL in DMSO and ethanol, and 5 mg/mL in PBS, pH 7.2 .科学研究应用
Gastrointestinal Motility and Secretion
16,16-Dimethyl-PGE2 has been studied for its effects on gastrointestinal motility and secretion. It inhibits gastric acid secretion and is considered for its potential in peptic ulcer treatment. The compound also influences the integrated gastrointestinal response to meals, affecting both secretory and motilic functions .
Cytoprotection of Gastric Mucosa
This synthetic analogue of prostaglandin E2 is known for its cytoprotective properties, particularly in preventing ulceration of the gastric mucosa. Its resistance to metabolism by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) gives it a prolonged half-life, making it a candidate for gastric mucosal protection in clinical settings .
Hematopoietic Stem Cell Research
16,16-Dimethyl-PGE2 is significant in hematopoietic stem cell (HSC) research. It preserves the self-renewal properties of HSCs while preventing their differentiation during culture expansion. This application is crucial for stem cell therapies and understanding the mechanisms of stem cell maintenance .
Enhancement of Wnt Activity
The compound has been used to enhance Wnt signaling within the HSC population in zebrafish embryos. Wnt signaling is a key pathway in the regulation of stem cell pluripotency and differentiation, making 16,16-Dimethyl-PGE2 valuable in developmental biology studies .
Induction of Cervical Ripening and Uterine Contraction
In experimental models, 16,16-Dimethyl-PGE2 has been utilized to induce cervical ripening and uterine contraction. Its agonistic action on EP receptor subtypes makes it a potential pharmacological agent for inducing labor or managing conditions related to cervical ripening .
Synthesis and Chemical Biology
The stereoselective synthesis of 16,16-Dimethyl-PGE2 is an area of interest in chemical biology. Understanding its synthesis pathways contributes to the development of receptor-specific agonists and can lead to the discovery of new therapeutic compounds .
作用机制
Target of Action
16,16-Dimethyl prostaglandin E2 (16,16-dimethyl PGE2) is an orally active vertebrate Hematopoietic stem cells (HSCs) homeostasis critical regulator . It primarily targets the prostaglandin E (EP) receptor subtypes , acting as an agonist . These receptors play a crucial role in various physiological processes, including inflammation, fever, and the induction of labor .
Mode of Action
16,16-Dimethyl PGE2 interacts with its targets, the EP receptor subtypes, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of downstream effects. It has been shown to act through EP2/EP4 .
Biochemical Pathways
Upon activation of the EP receptors, 16,16-Dimethyl PGE2 influences several biochemical pathways. Notably, it has been shown to interact with the Wnt pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.
Pharmacokinetics
The pharmacokinetics of 16,16-Dimethyl PGE2 involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be resistant to metabolism by 15-hydroxy PGDH , which results in a prolonged half-life in vivo . This means that once administered, 16,16-Dimethyl PGE2 remains in the body for an extended period, thereby potentially increasing its bioavailability and therapeutic effects.
Result of Action
The activation of EP receptors by 16,16-Dimethyl PGE2 leads to various molecular and cellular effects. For instance, it has been shown to prevent the development of fulminant hepatitis and block the induction of monocyte/macrophage procoagulant activity after murine hepatitis virus strain 3 infection . It also inhibits gastric motor activity, which may explain its cytoprotective action .
Action Environment
The action, efficacy, and stability of 16,16-Dimethyl PGE2 can be influenced by various environmental factors. For instance, its resistance to metabolism by 15-hydroxy PGDH allows it to have a prolonged half-life in vivo, which can be influenced by factors such as the presence of other drugs, the physiological state of the individual, and genetic factors . .
安全和危害
未来方向
16,16-Dimethylprostaglandin E2 has been used experimentally to induce cervical ripening, uterine contraction, and prevent ulceration of the gastric mucosa in rats and dogs . It has also been used to preserve the self-renewal properties while preventing the differentiation of hematopoietic stem cells during expansion in culture .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOBBBBDJSWHMU-WMBBNPMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025748 | |
| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-dimethylprostaglandin E2 | |
CAS RN |
39746-25-3 | |
| Record name | 16,16-Dimethyl-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16,16-Dimethylprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,16-Dimethylprostaglandin E2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




